Adiponitrile (hexanedinitrile) is a six-carbon aliphatic dinitrile characterized by its liquid state at room temperature, high boiling point, and exceptional anodic stability[1]. In industrial procurement, it is primarily sourced as the non-substitutable precursor for hexamethylenediamine (HMDA) in Nylon 6,6 manufacturing [2]. In advanced materials and energy storage sectors, adiponitrile is prioritized as a high-voltage electrolyte solvent or functional additive, offering a wide electrochemical window (up to ~6.0 V vs Li/Li+) that significantly outperforms conventional carbonate solvents [1]. Its specific C6 chain length provides a critical balance of viscosity, thermal stability, and ionic conductivity when complexed with lithium salts.
Attempting to substitute adiponitrile with shorter-chain dinitriles like succinonitrile (C4) or glutaronitrile (C5) fundamentally disrupts both processability and chemical output. Succinonitrile is a solid at room temperature (melting point ~57 °C), requiring thermal energy for melt-casting or dissolution, whereas adiponitrile is a ready-to-use liquid[1]. In polymer synthesis, the carbon chain length is strictly conserved during hydrogenation; substituting adiponitrile with succinonitrile yields a C4 diamine (putrescine) rather than the C6 diamine (hexamethylenediamine) required for Nylon 6,6 [2]. Furthermore, in high-voltage battery applications, conventional carbonate solvents oxidize rapidly above 4.3 V, failing where adiponitrile maintains a stable cathode-electrolyte interface up to 5.0 V and beyond.
For bulk solvent or additive formulation, the physical state of the dinitrile strictly dictates manufacturing workflows. Adiponitrile is a liquid at standard conditions with a melting point of approximately 1–2 °C. In direct contrast, the widely studied in-class alternative, succinonitrile, is a solid with a melting point of 57 °C [1]. This thermal difference means adiponitrile can be utilized as a drop-in liquid co-solvent without the heating or melt-casting steps required for succinonitrile.
| Evidence Dimension | Melting Point / Physical State at 25 °C |
| Target Compound Data | Adiponitrile: ~1–2 °C (Liquid) |
| Comparator Or Baseline | Succinonitrile: 57 °C (Solid) |
| Quantified Difference | Phase difference at room temperature (Liquid vs. Solid) |
| Conditions | Standard ambient temperature and pressure |
Procuring a liquid dinitrile eliminates thermal processing overhead and simplifies homogeneous mixing in industrial electrolyte and chemical formulations.
In 5 V-class high-voltage lithium-ion batteries utilizing a LiNi0.5Mn1.5O4 (LNMO) cathode, standard carbonate electrolytes suffer from severe oxidative degradation. The addition of just 1 wt% adiponitrile to a baseline 1 M LiPF6-EC/DMC/EMC electrolyte improves the battery's capacity retention from 69.9% to 84.4% after 150 cycles at a 1 C rate [1]. Adiponitrile suppresses HF generation and stabilizes the interfacial impedance, preventing the transition metal dissolution seen in the baseline electrolyte.
| Evidence Dimension | Capacity retention after 150 cycles at 1 C (LNMO half-cell) |
| Target Compound Data | 84.4% retention (with 1 wt% Adiponitrile) |
| Comparator Or Baseline | 69.9% retention (Baseline carbonate electrolyte without ADN) |
| Quantified Difference | +14.5% absolute improvement in capacity retention |
| Conditions | LiNi0.5Mn1.5O4 half-cells, 3.5 to 5.0 V voltage window, room temperature |
Validates adiponitrile as a critical procurement choice for stabilizing next-generation high-voltage cathodes where conventional solvents fail.
For the production of Nylon 6,6, the exact C6 carbon backbone must be maintained. Hydrogenation of adiponitrile over Raney Ni or Co catalysts achieves >99% conversion with hexamethylenediamine (HMDA) selectivity ranging from 85% to 97%, and up to 100% under optimized conditions [1]. Shorter-chain dinitriles cannot act as substitutes, as they yield different diamines (e.g., C4 putrescine from succinonitrile) that are incompatible with Nylon 6,6 polymerization.
| Evidence Dimension | Diamine chain length and HMDA selectivity |
| Target Compound Data | Yields C6 Hexamethylenediamine (up to 97-100% selectivity at >99% conversion) |
| Comparator Or Baseline | Succinonitrile (Yields C4 Putrescine, incompatible with Nylon 6,6) |
| Quantified Difference | Strict C6 vs C4 structural output |
| Conditions | Hydrogenation at 80 °C, 8 MPa H2 over Raney Ni/Co catalysts |
Adiponitrile is the sole viable procurement option for synthesizing the specific C6 diamine required for industrial Nylon 6,6 manufacturing.
Leveraging its superior anodic stability (>5.0 V) and ability to suppress transition metal dissolution, adiponitrile is heavily utilized as a functional additive or co-solvent in advanced battery systems. It is specifically procured for cells utilizing high-voltage cathodes (like LNMO) where standard carbonate electrolytes undergo rapid oxidative decomposition [1].
Adiponitrile is the indispensable, high-volume precursor for HMDA. Because its C6 chain length translates directly to the final diamine upon catalytic hydrogenation, it is the mandatory starting material for the global production of Nylon 6,6, ensuring the correct mechanical and thermal properties of the final polymer [2].
Due to its liquid state at room temperature and strong coordination with lithium ions, adiponitrile is selected over solid dinitriles (like succinonitrile) to formulate highly concentrated liquid or soft-solid electrolytes. These systems benefit from Li-ion hopping conduction while maintaining a safer, less volatile profile than conventional solvents [1].
Acute Toxic;Irritant